LCH-7749944

Beschreibung

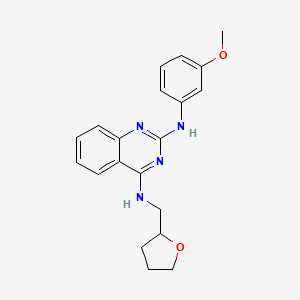

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-N-(3-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-25-15-7-4-6-14(12-15)22-20-23-18-10-3-2-9-17(18)19(24-20)21-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H2,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWZAFQEOKNGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LCH-7749944: A Technical Guide to its Mechanism of Action as a PAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCH-7749944, also known as GNF-PF-2356, is a potent small-molecule inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in regulating cell proliferation, survival, migration, and invasion. This compound exerts its anti-cancer effects by directly targeting PAK4, leading to the downstream modulation of key signaling pathways implicated in tumorigenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data on its biological activity, and detailed experimental protocols for its study.

Core Mechanism of Action: PAK4 Inhibition

This compound functions as a direct inhibitor of the catalytic activity of PAK4. By binding to the kinase, this compound blocks the transfer of phosphate groups to downstream substrate proteins, thereby attenuating PAK4-mediated signaling. The primary focus of research on this compound has been in the context of gastric cancer, where it has been shown to suppress cell proliferation and invasion.[1]

Kinase Selectivity

While this compound is a potent inhibitor of PAK4, it also exhibits some activity against other members of the PAK family, albeit with lower potency. Understanding the selectivity profile is crucial for interpreting experimental results and anticipating potential off-target effects.

| Kinase | IC50 (μM) |

| PAK4 | 14.93 |

| PAK1 | > 100 |

| PAK5 | > 100 |

| PAK6 | > 100 |

Table 1: In vitro kinase inhibitory activity of this compound against PAK family kinases. Data indicates that this compound is significantly more potent against PAK4 compared to other tested PAK isoforms.

Downstream Signaling Pathways Modulated by this compound

The inhibition of PAK4 by this compound leads to the disruption of multiple downstream signaling cascades that are critical for cancer cell pathophysiology.

Proliferation and Cell Cycle Control: The PAK4/c-Src/EGFR/Cyclin D1 Pathway

This compound has been demonstrated to suppress the proliferation of human gastric cancer cells by downregulating the PAK4/c-Src/EGFR/cyclin D1 signaling pathway.[1] Inhibition of PAK4 leads to decreased phosphorylation of c-Src and the epidermal growth factor receptor (EGFR), which in turn reduces the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle. This ultimately leads to G1 cell cycle arrest.

Migration and Invasion: The PAK4/LIMK1/Cofilin and PAK4/MEK-1/ERK1/2/MMP2 Pathways

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. This compound has been shown to significantly inhibit these processes in human gastric cancer cells.[1] This is achieved through the concomitant blockage of two key pathways:

-

PAK4/LIMK1/Cofilin Pathway: This pathway is crucial for regulating cytoskeletal dynamics. By inhibiting PAK4, this compound prevents the phosphorylation and activation of LIM kinase 1 (LIMK1), which in turn cannot phosphorylate and inactivate cofilin. Active cofilin is essential for actin filament dynamics, and its dysregulation leads to an inhibition of cell motility and filopodia formation.[1]

-

PAK4/MEK-1/ERK1/2/MMP2 Pathway: This pathway is involved in the degradation of the extracellular matrix, a key step in cancer cell invasion. This compound-mediated inhibition of PAK4 leads to reduced activation of the MEK-1/ERK1/2 signaling cascade, which subsequently decreases the expression of Matrix Metalloproteinase-2 (MMP2), an enzyme that degrades components of the extracellular matrix.[1]

Quantitative Data on the Biological Effects of this compound

The following tables summarize the dose-dependent effects of this compound on various cellular processes in human gastric cancer cell lines.

Inhibition of Cell Viability

| Cell Line | This compound (µM) | % Inhibition of Viability (48h) |

| SGC7901 | 5 | 25.3 ± 3.1 |

| 10 | 48.7 ± 4.2 | |

| 20 | 70.1 ± 5.5 | |

| BGC823 | 5 | 22.1 ± 2.8 |

| 10 | 45.2 ± 3.9 | |

| 20 | 65.8 ± 4.7 | |

| MKN-1 | 5 | 19.8 ± 2.5 |

| 10 | 41.5 ± 3.6 | |

| 20 | 61.2 ± 4.3 | |

| MGC803 | 5 | 20.5 ± 2.9 |

| 10 | 43.8 ± 4.1 | |

| 20 | 63.7 ± 4.9 |

Table 2: Dose-dependent effect of this compound on the viability of human gastric cancer cell lines as determined by MTT assay.

Induction of Apoptosis in SGC7901 Cells

| This compound (µM) | % Apoptotic Cells (Annexin V+) (48h) |

| 0 (Control) | 3.2 ± 0.5 |

| 5 | 12.8 ± 1.1 |

| 10 | 25.6 ± 2.3 |

| 20 | 41.3 ± 3.7 |

Table 3: Dose-dependent induction of apoptosis by this compound in SGC7901 human gastric cancer cells as measured by Annexin V-FITC/PI flow cytometry.

Cell Cycle Distribution in SGC7901 Cells

| This compound (µM) | % G1 Phase (24h) | % S Phase (24h) | % G2/M Phase (24h) |

| 0 (Control) | 55.4 ± 4.1 | 30.2 ± 2.8 | 14.4 ± 1.9 |

| 5 | 65.1 ± 4.8 | 22.5 ± 2.1 | 12.4 ± 1.5 |

| 10 | 72.8 ± 5.3 | 15.9 ± 1.8 | 11.3 ± 1.4 |

| 20 | 78.5 ± 5.9 | 10.1 ± 1.2 | 11.4 ± 1.6 |

Table 4: Effect of this compound on cell cycle distribution in SGC7901 human gastric cancer cells as determined by propidium iodide staining and flow cytometry.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Kinase Assay

-

Reaction Setup: In a final volume of 25 µL, combine recombinant human PAK4 enzyme, a suitable substrate (e.g., 10 µg/mL myelin basic protein), varying concentrations of this compound, and kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Initiation: Start the reaction by adding [γ-32P]ATP to a final concentration of 10 µM.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding 2x SDS-PAGE sample buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection: Visualize the phosphorylated substrate by autoradiography.

-

Analysis: Quantify the radioactivity of the substrate bands to determine the extent of inhibition and calculate the IC50 value.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed human gastric cancer cells (e.g., SGC7901, BGC823, MKN-1, MGC803) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Culture and Treatment: Culture SGC7901 cells and treat with this compound at desired concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Culture and Treatment: Culture SGC7901 cells and treat with this compound at desired concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., phospho-PAK4, PAK4, phospho-c-Src, c-Src, phospho-EGFR, EGFR, Cyclin D1, phospho-LIMK1, LIMK1, phospho-ERK1/2, ERK1/2, MMP2, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a valuable research tool for investigating the roles of PAK4 in cancer biology. Its mechanism of action involves the direct inhibition of PAK4 kinase activity, leading to the suppression of key signaling pathways that control cell proliferation, survival, migration, and invasion. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and investigating PAK4 as a therapeutic target in cancer. Further research is warranted to explore the full therapeutic potential of this compound and other PAK4 inhibitors in various cancer types.

References

LCH-7749944: A Potent PAK4 Inhibitor for Cancer Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LCH-7749944, a potent and novel small molecule inhibitor of p21-activated kinase 4 (PAK4), for its application in cancer research. This compound, also known as GNF-PF-2356, has demonstrated significant anti-cancer properties, particularly in gastric cancer models, by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. This document details the mechanism of action of this compound, presents quantitative data from key experiments in structured tables, provides detailed experimental protocols for its in vitro evaluation, and visualizes the intricate signaling networks it affects using Graphviz diagrams.

Introduction to PAK4 in Cancer

P21-activated kinase 4 (PAK4) is a serine/threonine protein kinase that is a critical downstream effector of the Rho GTPases, particularly Cdc42.[1] Overexpression, genetic amplification, and mutations of PAK4 have been identified in a variety of human tumors, including gastric, prostate, breast, and gallbladder cancers, making it a promising therapeutic target.[1] PAK4 is implicated in a multitude of cellular processes that are hallmarks of cancer, such as cytoskeletal reorganization, cell proliferation, gene transcription, oncogenic transformation, and cell invasion.[1] Its central role in these pathways underscores the therapeutic potential of PAK4 inhibition in oncology.

This compound: A Novel PAK4 Inhibitor

This compound is a potent inhibitor of PAK4 with a reported IC50 of 14.93 μM.[1] It has been shown to effectively suppress the proliferation of human gastric cancer cells and induce apoptosis.[1] Furthermore, this compound inhibits the migration and invasion of cancer cells by disrupting key signaling cascades.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various gastric cancer cell lines as reported in the literature.

Table 1: Inhibition of Cell Proliferation by this compound

| Cell Line | This compound Concentration (μM) | Inhibition of Proliferation (%) |

| SGC7901 | 5 | ~25 |

| SGC7901 | 10 | ~50 |

| SGC7901 | 20 | ~75 |

| MKN-1 | 50 | Significant Inhibition |

| BGC823 | 50 | Significant Inhibition |

| MGC803 | 50 | Significant Inhibition |

Table 2: Induction of Apoptosis in SGC7901 Cells by this compound

| Treatment Duration | This compound Concentration (μM) | Percentage of Apoptotic Cells (%) |

| 12 hours | 5 | Increased |

| 12 hours | 10 | Increased |

| 12 hours | 20 | Increased |

| 24 hours | 5 | Increased |

| 24 hours | 10 | Increased |

| 24 hours | 20 | Increased |

| 48 hours | 5 | Increased |

| 48 hours | 10 | Increased |

| 48 hours | 20 | Increased |

Table 3: Effect of this compound on Cell Cycle Distribution in SGC7901 Cells

| Treatment Duration | This compound Concentration (μM) | G1 Phase (%) | S Phase (%) |

| 12-48 hours | 5 | Dose-dependent increase | Dose-dependent decrease |

| 12-48 hours | 10 | Dose-dependent increase | Dose-dependent decrease |

| 12-48 hours | 20 | Dose-dependent increase | Dose-dependent decrease |

Table 4: Inhibition of SGC7901 Cell Invasion by this compound

| This compound Concentration (μM) | Inhibition of Invasion (%) |

| 5 | ~40 |

| 10 | ~65 |

| 20 | ~85 |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by inhibiting PAK4 and subsequently downregulating several critical signaling pathways.

PAK4/c-Src/EGFR/cyclin D1 Pathway

This compound treatment leads to a dose-dependent decrease in the phosphorylation of PAK4, c-Src, and EGFR, ultimately resulting in the downregulation of cyclin D1 expression.[1] This pathway is crucial for cell cycle progression and proliferation.

PAK4/LIMK1/cofilin Pathway

This pathway is central to the regulation of the actin cytoskeleton and, consequently, cell motility and invasion. This compound blocks this pathway, leading to an inhibition of filopodia formation and cell elongation.[1]

PAK4/MEK-1/ERK1/2/MMP2 Pathway

Inhibition of this pathway by this compound leads to a reduction in the expression of matrix metalloproteinase-2 (MMP2), an enzyme crucial for the degradation of the extracellular matrix, thereby inhibiting cell invasion.[1]

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound, based on methodologies cited in the literature.

Cell Culture

-

Cell Lines: Human gastric cancer cell lines SGC7901, MKN-1, BGC823, and MGC803.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells at a density of 5 × 10^3 cells/well in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 μM) for 24 hours.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Apoptosis Assay (Flow Cytometry)

This assay quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.

-

Procedure:

-

Seed SGC7901 cells in 6-well plates and treat with this compound (e.g., 0, 5, 10, 20 μM) for the desired time (e.g., 12, 24, 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30-50 μg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-PAK4, PAK4, Phospho-c-Src, c-Src, Phospho-EGFR, EGFR, Cyclin D1, Phospho-LIMK1, LIMK1, Phospho-cofilin, cofilin, Phospho-MEK-1, MEK-1, Phospho-ERK1/2, ERK1/2, MMP2, and β-actin (as a loading control).

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a Matrigel-coated membrane.

References

LCH-7749944: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a PAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCH-7749944, also known as GNF-PF-2356, is a potent and selective inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. Overexpression and hyperactivity of PAK4 have been linked to the progression of several human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, a representative synthesis, and the molecular mechanism of action of this compound. Detailed experimental protocols for key biological assays and a summary of its quantitative effects on cancer cells are presented to facilitate further research and development in this area.

Discovery and Rationale

This compound was identified as a novel and potent inhibitor of PAK4, demonstrating significant potential in preclinical cancer studies.[1][2] The rationale for its development stems from the critical role of PAK4 in oncogenic signaling. PAK4 is a downstream effector of the Rho GTPases, Cdc42 and Rac, and its activation is associated with increased cell migration, invasion, and resistance to apoptosis.[3] this compound was developed to specifically target the ATP-binding pocket of PAK4, thereby inhibiting its kinase activity and downstream signaling pathways.

Representative Synthesis of this compound

While the specific proprietary synthesis of this compound is not publicly detailed, a representative synthetic route can be postulated based on the general synthesis of 2,4-diaminoquinazoline derivatives, a common scaffold for PAK4 inhibitors. The following is a putative synthesis scheme.

Scheme 1: Putative Synthetic Route for this compound

A plausible synthetic approach involves a multi-step process starting from substituted anthranilonitrile.

-

Step 1: Synthesis of 2-amino-4-methoxybenzonitrile. This intermediate can be prepared from commercially available starting materials through standard aromatic substitution and functional group manipulations.

-

Step 2: Cyclization to form the quinazoline core. The 2-amino-4-methoxybenzonitrile can be reacted with a suitable reagent like cyanamide in the presence of a catalyst to form the 2,4-diaminoquinazoline scaffold.

-

Step 3: Introduction of the side chains. The final step would involve the selective N-alkylation or acylation of the amino groups on the quinazoline core with the appropriate side chains to yield this compound. This would likely involve standard coupling reactions.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro assays, primarily in the context of gastric cancer.

| Parameter | Value/Effect | Cell Line(s) | Reference |

| PAK4 Inhibition (IC50) | 14.93 µM | Cell-free assay | [4][5][6][7] |

| Inhibition of Cell Proliferation | Dose-dependent inhibition | MKN-1, BGC823, SGC7901, MGC803 | [7] |

| Induction of Apoptosis | Dose-dependent increase | SGC7901 | [7] |

| Cell Cycle Arrest | G1 phase arrest | SGC7901 | [5][7] |

| Inhibition of Cell Migration | Significant inhibition | SGC7901 | [1] |

| Inhibition of Cell Invasion | Significant inhibition | SGC7901 | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting PAK4 kinase activity, which in turn modulates several downstream signaling pathways crucial for tumor progression.

PAK4/c-Src/EGFR/Cyclin D1 Pathway

This compound treatment leads to a dose-dependent decrease in the phosphorylation of PAK4, c-Src, and EGFR.[5][6] This cascade ultimately results in the downregulation of Cyclin D1, a key regulator of the G1/S phase transition in the cell cycle, thus leading to cell cycle arrest and inhibition of proliferation.[5]

Caption: this compound inhibits the PAK4/c-Src/EGFR/Cyclin D1 pathway.

PAK4/LIMK1/Cofilin Pathway

By inhibiting PAK4, this compound also blocks the phosphorylation of LIMK1 (LIM kinase 1).[1] Activated LIMK1 normally phosphorylates and inactivates cofilin, a key actin-depolymerizing factor. Inhibition of this pathway leads to the reactivation of cofilin, resulting in cytoskeletal rearrangements that suppress cell migration and invasion.[1]

Caption: this compound disrupts the PAK4/LIMK1/Cofilin signaling axis.

PAK4/MEK-1/ERK1/2/MMP2 Pathway

This compound has been shown to block the PAK4-mediated activation of the MEK-1/ERK1/2 pathway.[1] This, in turn, reduces the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[1]

Caption: this compound inhibits the PAK4/MEK-1/ERK1/2/MMP2 invasion pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the biological effects of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed gastric cancer cells (e.g., SGC7901, BGC823) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PAK4, p-PAK4, c-Src, p-c-Src, EGFR, p-EGFR, Cyclin D1, LIMK1, p-LIMK1, cofilin, p-cofilin, MEK-1, p-MEK-1, ERK1/2, p-ERK1/2, MMP-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the ability of cells to move across a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add this compound to both the upper and lower chambers at the desired concentrations.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Cell Removal and Staining: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Caption: General workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a valuable chemical probe and a potential therapeutic lead compound for the treatment of cancers characterized by PAK4 overexpression. Its mechanism of action involves the multifaceted inhibition of key signaling pathways that drive cell proliferation, survival, migration, and invasion. The data and protocols presented in this guide are intended to serve as a resource for researchers in the field of oncology and drug discovery to further explore the therapeutic potential of PAK4 inhibition.

References

- 1. Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Cell migration and invasion assays [bio-protocol.org]

- 5. Targeting PAK4 inhibits Ras-mediated signaling and multiple oncogenic pathways in high-risk Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

LCH-7749944: A Technical Guide to Target Specificity and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCH-7749944, also known as GNF-PF-2356, is a small molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1][2][3] As a member of the Group II PAKs, PAK4 is a critical node in various signaling pathways implicated in oncogenesis, regulating cell proliferation, migration, and survival.[2] This technical guide provides a comprehensive overview of the target specificity and kinase profile of this compound based on available preclinical data. It includes a summary of its inhibitory activity, a description of the key signaling pathways it modulates, and detailed methodologies for the foundational experiments used to characterize this compound.

Target Specificity and Kinase Profile

This compound has been identified as a potent, ATP-competitive inhibitor of PAK4.[3] The primary mechanism of action involves binding to the ATP-binding pocket of the PAK4 kinase domain, thereby preventing the transfer of phosphate to downstream substrates.

Primary Target: PAK4

In biochemical assays, this compound demonstrates significant inhibitory activity against PAK4.

| Target | Assay Type | IC50 (μM) | Reference |

| PAK4 | Cell-free kinase assay | 14.93 | [1][3] |

Kinase Selectivity Profile

While this compound is most potent against PAK4, it has been observed to have less potent inhibitory effects against other members of the p21-activated kinase family, specifically PAK1, PAK5, and PAK6.[1][3] Comprehensive quantitative data from broad kinase panel screening is not publicly available at this time.

| Target | Reported Activity | Reference |

| PAK1 | Less potent inhibitory effect compared to PAK4 | [1][3] |

| PAK5 | Less potent inhibitory effect compared to PAK4 | [1][3] |

| PAK6 | Less potent inhibitory effect compared to PAK4 | [1][3] |

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by inhibiting PAK4 and consequently modulating downstream signaling cascades that are crucial for cancer cell pathophysiology.

PAK4/c-Src/EGFR/Cyclin D1 Pathway

This compound has been shown to downregulate the PAK4/c-Src/EGFR/cyclin D1 pathway.[2] This pathway is central to the control of cell cycle progression and proliferation. Inhibition of PAK4 by this compound leads to a reduction in the phosphorylation of c-Src and EGFR, which in turn decreases the expression of Cyclin D1, a key regulator of the G1/S phase transition in the cell cycle. This ultimately results in the suppression of cell proliferation.

PAK4/LIMK1/Cofilin and PAK4/MEK-1/ERK1/2/MMP2 Pathways

The inhibitor also blocks pathways involved in cell migration and invasion.[2] this compound inhibits the PAK4/LIMK1/cofilin pathway, which regulates actin cytoskeletal dynamics, and the PAK4/MEK-1/ERK1/2/MMP2 pathway, which is involved in the degradation of the extracellular matrix. By disrupting these pathways, this compound can suppress the metastatic potential of cancer cells.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the activity of this compound. Note that these are generalized methods and may have been adapted by the original investigators.

In Vitro Kinase Assay (Representative Protocol)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of a target kinase.

-

Reagents and Materials:

-

Recombinant human PAK4 enzyme

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

Substrate (e.g., Myelin Basic Protein)

-

ATP (at Km concentration for PAK4)

-

This compound (serially diluted in DMSO)

-

DMSO (vehicle control)

-

Stop solution (e.g., 100 mM EDTA)

-

Detection reagent (e.g., ADP-Glo™, P81 phosphocellulose paper and [γ-³²P]ATP)

-

Microplates

-

-

Procedure:

-

Add kinase buffer to the wells of a microplate.

-

Add serial dilutions of this compound or DMSO control to the wells.

-

Add the recombinant PAK4 enzyme to each well and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of phosphorylated substrate using a suitable detection method.

-

Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay - Representative Protocol)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

-

Reagents and Materials:

-

Human gastric cancer cell lines (e.g., SGC-7901, MKN-45)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Cell Migration and Invasion Assays (Transwell Assay - Representative Protocol)

These assays evaluate the impact of this compound on the migratory and invasive capacity of cancer cells.

-

Reagents and Materials:

-

Transwell inserts with porous membranes (e.g., 8 µm pores)

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Complete cell culture medium (with FBS as a chemoattractant)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

-

Procedure:

-

For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

-

Resuspend cancer cells in serum-free medium containing different concentrations of this compound or DMSO.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Add complete medium containing FBS to the lower chamber to act as a chemoattractant.

-

Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify migration/invasion.

-

Western Blot Analysis (Representative Protocol)

This technique is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways affected by this compound.

-

Reagents and Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PAK4, anti-PAK4, anti-p-EGFR, anti-EGFR, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound for the desired time and at the desired concentrations.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities, often normalizing to a loading control like GAPDH.

-

Conclusion

This compound is a valuable research tool for investigating the roles of PAK4 in cellular signaling and cancer biology. Its ability to potently inhibit PAK4 and modulate key downstream pathways involved in proliferation, migration, and invasion highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. Further studies to fully characterize its kinome-wide selectivity and in vivo efficacy are warranted.

References

LCH-7749944: A Technical Guide to its Effects on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of LCH-7749944 on critical cell signaling pathways. This compound is a potent and novel small molecule inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in various cellular processes, including cytoskeletal dynamics, cell proliferation, and oncogenic transformation.[1][2] Overexpression and mutations of PAK4 have been identified in a variety of human tumors, making it a significant target for therapeutic intervention.[1][2] This document summarizes the key signaling cascades modulated by this compound, presents quantitative data on its activity, and outlines the experimental methodologies used in its characterization.

Core Mechanism of Action

This compound, also known as GNF-PF-2356, primarily functions as an inhibitor of PAK4.[1][3] Its inhibitory activity is central to its effects on downstream signaling pathways that regulate cell growth, proliferation, migration, and invasion.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PAK4) | 14.93 μM | In vitro kinase assay | [1][3] |

| Inhibitory Spectrum | Less potent against PAK1, PAK5, and PAK6 | In vitro kinase assay | [3] |

| Cell Proliferation Inhibition | 5-50 μM (dose-dependent) | MKN-1, BGC823, SGC7901 (human gastric cancer cells) | [4] |

| Cell Cycle Arrest | 5-20 μM (12-48 hours) | Human gastric cancer cells | [4] |

Effects on Cell Signaling Pathways in Gastric Cancer

In human gastric cancer cells, this compound has been shown to suppress proliferation and invasion by modulating several interconnected signaling pathways downstream of PAK4.[2]

Downregulation of the PAK4/c-Src/EGFR/Cyclin D1 Pathway

This compound treatment leads to a dose-dependent decrease in the phosphorylation of PAK4, c-Src, and the Epidermal Growth Factor Receptor (EGFR).[1][4] This cascade ultimately results in the downregulation of Cyclin D1, a key regulator of the cell cycle, leading to G1 phase arrest and the induction of apoptosis.[1][4] The inhibition of EGFR activity is a significant consequence of PAK4 inhibition by this compound.[1][2]

Blockade of PAK4/LIMK1/Cofilin and PAK4/MEK-1/ERK1/2/MMP2 Pathways

This compound also significantly inhibits the migration and invasion of human gastric cancer cells.[2] This is achieved through the concomitant blockage of two distinct pathways:

-

PAK4/LIMK1/Cofilin Pathway: This pathway is crucial for cytoskeletal reorganization. By inhibiting PAK4, this compound prevents the phosphorylation and activation of LIM Kinase 1 (LIMK1), which in turn cannot phosphorylate and inactivate Cofilin. Active Cofilin promotes actin depolymerization, and its dysregulation affects cell motility.

-

PAK4/MEK-1/ERK1/2/MMP2 Pathway: Inhibition of PAK4 by this compound blocks the downstream activation of the MEK-ERK signaling cascade. This leads to a reduction in the expression of Matrix Metalloproteinase 2 (MMP2), an enzyme that degrades the extracellular matrix and is essential for cancer cell invasion.[2]

Effects on Cell Signaling Pathways in Pancreatic Acinar Cells

Studies in rat pancreatic acinar cells, using this compound and another PAK4 inhibitor (PF-3758309), have revealed a nuanced role for PAK4 in mediating the effects of gastrointestinal hormones and neurotransmitters.[5]

PAK4-Dependent Pathways

In this model, the activation of the following signaling components was found to be dependent on PAK4:

-

Focal Adhesion Kinases: PYK2 and p125FAK, along with their associated adapter proteins paxillin and p130CAS.

-

MAPK Pathway Components: Mek1/2 and p44/42 (ERK1/2).

-

GSK3 and β-catenin. [5]

PAK4-Independent Pathways

Conversely, the activation of the PI3K/Akt/p70s6K pathway was found to be independent of PAK4 activation.[5] This demonstrates the specificity of this compound's effects within the complex signaling network of these cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following summarizes the key methodologies employed in the cited research.

Cell Culture and Reagents

-

Cell Lines: Human gastric cancer cell lines (SGC7901, MKN-1, BGC823) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted to the desired concentrations in the cell culture medium.

Western Blot Analysis

-

Cell Lysis: Cells were treated with this compound at various concentrations (e.g., 5-30 μM) for a specified duration (e.g., 24 hours). Subsequently, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with primary antibodies against target proteins (e.g., phospho-PAK4, PAK4, phospho-c-Src, c-Src, phospho-EGFR, EGFR, Cyclin D1, β-actin) overnight at 4°C. After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Gastric cancer cells were seeded in 96-well plates at a specific density.

-

Treatment: After allowing the cells to adhere, they were treated with various concentrations of this compound (e.g., 5-50 μM) for different time points (e.g., 24, 48, 72 hours).

-

MTT Incubation: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

Cell Cycle Analysis

-

Cell Treatment and Fixation: Cells were treated with this compound (e.g., 5-20 μM) for various durations (e.g., 12, 24, 48 hours). The cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Staining: The fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined.

Cell Migration and Invasion Assays (Transwell Assay)

-

Chamber Preparation: For invasion assays, the upper chambers of Transwell inserts were coated with Matrigel. For migration assays, the chambers were not coated.

-

Cell Seeding: Cells, pre-treated with this compound, were seeded in the upper chamber in a serum-free medium.

-

Chemoattraction: The lower chamber was filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

Incubation: The plates were incubated for a specified time (e.g., 24 hours) to allow for migration or invasion.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane were removed. The cells that had migrated/invaded to the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | PAK | Apoptosis | TargetMol [targetmol.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Therapeutic Potential of LCH-7749944 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical summary based on publicly available information, primarily from the abstract of the key research paper. The full text of the primary study was not accessible at the time of writing, which limits the depth of detail, particularly concerning comprehensive quantitative data and specific experimental protocols.

Introduction

LCH-7749944, also known as GNF-PF-2356, is a novel small molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2] PAK4 is a serine/threonine kinase that has been implicated in a variety of cellular processes critical for cancer progression, including cell proliferation, cytoskeletal organization, gene transcription, and invasion.[1][2] Overexpression and genetic amplification of PAK4 have been identified in numerous human tumors, making it an attractive target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the preclinical data available for this compound, with a focus on its therapeutic potential in oncology, particularly in the context of gastric cancer.

Mechanism of Action

This compound functions as a potent inhibitor of PAK4.[1][2] The primary mechanism of action involves the suppression of PAK4's kinase activity, which in turn disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and motility.[1][2]

Signaling Pathways

The anti-neoplastic effects of this compound are mediated through the downregulation of several key signaling cascades initiated by PAK4.

Proliferation and Cell Cycle Progression

This compound has been shown to suppress the proliferation of human gastric cancer cells by downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway.[1][2] Inhibition of this pathway leads to a decrease in cyclin D1 levels, a key regulator of the cell cycle, ultimately causing cell cycle arrest.

Caption: this compound inhibits the PAK4/c-Src/EGFR/Cyclin D1 signaling pathway.

Migration and Invasion

The inhibitor also significantly impedes the migration and invasion of gastric cancer cells.[1][2] This is achieved through the concomitant blockage of two distinct pathways: the PAK4/LIMK1/cofilin pathway, which is involved in cytoskeletal dynamics, and the PAK4/MEK-1/ERK1/2/MMP2 pathway, which plays a role in the degradation of the extracellular matrix.[1][2]

Caption: this compound inhibits migration and invasion via two PAK4-mediated pathways.

Preclinical Data

The available preclinical data for this compound is currently limited to in vitro studies on human gastric cancer cell lines.

In Vitro Efficacy

| Parameter | Value | Cell Lines | Reference |

| IC50 | 14.93 μM | Not specified in abstract | [3] |

| Effect | Suppression of proliferation | Human gastric cancer cells | [1][2] |

| Inhibition of migration | Human gastric cancer cells | [1][2] | |

| Inhibition of invasion | Human gastric cancer cells | [1][2] | |

| Induction of apoptosis | Not specified in abstract | [3] |

Note: The specific gastric cancer cell lines used in the primary study are not detailed in the available abstract.

Experimental Protocols

The following are generalized protocols for the types of experiments likely conducted to evaluate the efficacy of this compound. The specific parameters used in the original study may have varied.

Cell Viability Assay (MTT Assay)

Caption: A generalized workflow for a cell viability (MTT) assay.

-

Cell Seeding: Plate gastric cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Wound Healing (Scratch) Assay for Cell Migration

Caption: A generalized workflow for a wound healing (scratch) assay.

-

Cell Seeding: Seed gastric cancer cells in a 6-well plate and grow them to a confluent monolayer.

-

Scratch Creation: Create a linear "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Add fresh culture medium containing either this compound at the desired concentration or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time to assess cell migration.

Matrigel Invasion Assay (Boyden Chamber Assay)

Caption: A generalized workflow for a Matrigel invasion assay.

-

Insert Coating: Coat the porous membrane of transwell inserts with a layer of Matrigel, a basement membrane extract.

-

Cell Seeding: Seed gastric cancer cells in serum-free medium in the upper chamber of the transwell inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Treatment: Add this compound at various concentrations to the upper and/or lower chambers.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.

-

Quantification: Count the number of stained, invaded cells in several microscopic fields to determine the extent of invasion.

Western Blotting for Protein Expression

Caption: A generalized workflow for Western blotting.

-

Cell Treatment and Lysis: Treat gastric cancer cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution such as non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PAK4, phospho-PAK4, c-Src, EGFR, Cyclin D1, LIMK1, Cofilin, MEK-1, ERK1/2, MMP2, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion and Future Directions

The preclinical data for this compound, although limited to in vitro studies, suggests that it is a promising therapeutic agent for the treatment of gastric cancer. Its ability to inhibit key signaling pathways involved in proliferation, migration, and invasion highlights its potential as a targeted therapy.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

-

In vivo efficacy: Evaluating the anti-tumor activity of this compound in animal models of gastric cancer.

-

Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its on-target effects in a physiological setting.

-

Toxicology: Assessing the safety profile of this compound in preclinical models.

-

Broader anti-cancer activity: Investigating the efficacy of this compound in other cancer types where PAK4 is overexpressed.

-

Clinical development: Should in vivo studies prove successful, the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with advanced cancers would be the next logical step.

References

LCH-7749944: A Deep Dive into its Effects on the Cell Cycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LCH-7749944, also known as GNF-PF-2356, is a potent and selective inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in regulating cell proliferation, survival, and motility. This technical guide provides a comprehensive overview of the effects of this compound on the cell cycle, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Core Mechanism of Action: PAK4 Inhibition and Downstream Effects

This compound exerts its primary effect by inhibiting the kinase activity of PAK4. This inhibition sets off a cascade of downstream events that ultimately lead to cell cycle arrest and apoptosis. The key signaling pathway affected by this compound is the PAK4/c-Src/EGFR/cyclin D1 pathway.

Signaling Pathway

The inhibition of PAK4 by this compound disrupts the phosphorylation and activation of several key proteins involved in cell cycle progression. This leads to a dose-dependent decrease in the levels of phospho-PAK4, phospho-c-Src, and phospho-EGFR. The reduced activity of this signaling cascade culminates in the significant downregulation of cyclin D1, a critical regulator of the G1 phase of the cell cycle.

Caption: this compound inhibits PAK4, leading to G1 arrest.

Quantitative Effects on Cell Cycle and Apoptosis

The inhibitory effects of this compound on the cell cycle and its ability to induce apoptosis have been quantified in human gastric cancer cell lines, such as SGC7901.

Cell Cycle Arrest

Treatment with this compound leads to a dose-dependent arrest of cells in the G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S phase.

| Concentration of this compound (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 55.2 ± 2.3 | 30.1 ± 1.8 | 14.7 ± 1.5 |

| 5 | 63.8 ± 2.9 | 22.5 ± 1.6 | 13.7 ± 1.3 |

| 10 | 72.1 ± 3.1 | 15.4 ± 1.4 | 12.5 ± 1.1 |

| 20 | 78.5 ± 3.5 | 10.2 ± 1.1 | 11.3 ± 1.0 |

Data represents mean ± SD from three independent experiments in SGC7901 cells.

Induction of Apoptosis

This compound induces apoptosis in a dose- and time-dependent manner.

| Concentration of this compound (µM) | Treatment Time (hours) | % of Apoptotic Cells |

| 0 (Control) | 24 | 3.2 ± 0.5 |

| 10 | 12 | 10.8 ± 1.2 |

| 10 | 24 | 18.5 ± 1.9 |

| 10 | 48 | 29.7 ± 2.5 |

| 20 | 24 | 35.4 ± 3.1 |

Data represents mean ± SD from three independent experiments in SGC7901 cells.

Inhibition of Key Signaling Proteins

The expression levels of key proteins in the PAK4 signaling pathway are significantly reduced following treatment with this compound.

| Protein | Concentration of this compound (µM) | Treatment Time (hours) | Relative Protein Expression (Fold Change vs. Control) |

| p-PAK4 | 20 | 24 | 0.21 ± 0.04 |

| p-c-Src | 20 | 24 | 0.35 ± 0.06 |

| p-EGFR | 20 | 24 | 0.42 ± 0.07 |

| Cyclin D1 | 20 | 24 | 0.28 ± 0.05 |

Data represents mean ± SD from three independent experiments in SGC7901 cells, quantified by densitometry of Western blots.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on the cell cycle.

Cell Culture

Human gastric cancer cell lines (e.g., SGC7901) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Cycle Analysis by Flow Cytometry

Caption: Workflow for cell cycle analysis using flow cytometry.

-

Cell Treatment: Seed SGC7901 cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (0, 5, 10, 20 µM) for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Treatment: Seed SGC7901 cells and treat with this compound as described for the cell cycle analysis.

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

Caption: General workflow for Western blot analysis.

-

Cell Lysis and Protein Quantification: Treat SGC7901 cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-PAK4, phospho-c-Src, phospho-EGFR, cyclin D1, and β-actin (as a loading control) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

Conclusion

This compound is a potent PAK4 inhibitor that effectively disrupts the PAK4/c-Src/EGFR/cyclin D1 signaling pathway. This leads to a significant G1 phase cell cycle arrest and induction of apoptosis in cancer cells. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals investigating the therapeutic potential of this compound and other PAK4 inhibitors in oncology.

Methodological & Application

Application Notes and Protocols for LCH-7749944 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCH-7749944, also known as GNF-PF-2356, is a potent and novel inhibitor of p21-activated kinase 4 (PAK4).[1][2][3][4][5] PAK4 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cytoskeletal organization, cell proliferation, gene transcription, and oncogenic transformation.[2][4][6] Overexpression and genetic amplification of PAK4 have been identified in a variety of human cancers, making it a significant target for therapeutic intervention.[2][4][6] this compound effectively suppresses the proliferation of cancer cells, such as human gastric cancer cells, by inducing apoptosis and causing cell cycle arrest.[1][2][6][7]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of PAK4. This inhibition leads to the downregulation of several downstream signaling pathways critical for cancer cell survival and proliferation. The primary mechanism involves the suppression of the PAK4/c-Src/EGFR/cyclin D1 pathway.[1][2][4][6][7] Additionally, this compound has been shown to block the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways, which are involved in cell migration and invasion.[4] The inhibition of PAK4 by this compound also leads to a reduction in the phosphorylation of c-Src and EGFR.[1][2][6][7]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound in cell culture experiments.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC50 | 14.93 µM | Cell-free assay | [1][3][5] |

| Proliferation Inhibition | 5-50 µM (24 hours) | MKN-1, BGC823, SGC7901, MGC803 | [1][7] |

| Apoptosis Induction | 5-20 µM (12-48 hours) | SGC7901 | [1][7] |

| Cell Cycle Arrest (G1 phase) | 5-20 µM (12-48 hours) | SGC7901 | [1][2][7] |

Table 2: Effects of this compound on Protein Expression

| Protein Target | Effect | Concentration | Incubation Time | Cell Line | Reference |

| Phospho-PAK4 | Decrease | 5-30 µM | 24 hours | SGC7901 | [1][7] |

| Phospho-c-Src | Decrease | 5-30 µM | 24 hours | SGC7901 | [1][7] |

| Phospho-EGFR | Decrease | 5-30 µM | 24 hours | SGC7901 | [1][7] |

| Cyclin D1 | Decrease | 5-30 µM | 24 hours | SGC7901 | [1][7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SGC7901)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 5 µM to 50 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

-

Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., SGC7901)

-

6-well plates

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with this compound at various concentrations (e.g., 5, 10, 20 µM) for 12 to 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins in the PAK4 signaling pathway following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., SGC7901)

-

6-well plates

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-PAK4, anti-PAK4, anti-phospho-c-Src, anti-c-Src, anti-phospho-EGFR, anti-EGFR, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations (e.g., 5, 10, 20, 30 µM) for 24 hours.

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Caption: this compound inhibits the PAK4 signaling pathway.

Caption: General experimental workflow for studying this compound.

References

- 1. This compound | PAK | Apoptosis | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SmallMolecules.com | this compound (25mg) from selleckchem | SmallMolecules.com [smallmolecules.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

How to dissolve and prepare LCH-7749944 for in vitro assays

Application Notes and Protocols for LCH-7749944

Product Name: this compound (Alternate Name: GNF-PF-2356) Target: p21-activated kinase 4 (PAK4)

Introduction

This compound is a potent and novel inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase involved in critical cellular processes such as cytoskeletal organization, cell proliferation, and oncogenic transformation.[1][2][3] Due to its role in various cancer-related signaling pathways, PAK4 has emerged as a significant therapeutic target. This compound has been shown to effectively suppress the proliferation of human cancer cells by downregulating pathways such as the PAK4/c-Src/EGFR/cyclin D1 cascade and inducing apoptosis.[2][3][4] These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in common in vitro assays.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 350.41 g/mol | [1][5] |

| Formula | C₂₀H₂₂N₄O₂ | [1][5] |

| CAS Number | 796888-12-5 | [1][5] |

| IC₅₀ (PAK4, Cell-free) | 14.93 µM | [1][4][5] |

| In Vitro Solubility | DMSO: ≥70 mg/mL (199.76 mM) Ethanol: 70 mg/mL (199.76 mM) Water: Insoluble | [1][5] |

| Storage (Powder) | 3 years at -20°C | [1][4] |

| Storage (In Solvent) | 1 year at -80°C 1 month at -20°C | [1] |

Preparation of Stock Solutions

Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility. DMSO is the recommended solvent for preparing high-concentration stock solutions.

Materials:

-

This compound powder

-

Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Optional: Sonicator

Protocol for 10 mM Stock Solution:

-

Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.504 mg (Molecular Weight: 350.41).

-

Reconstitution: Add the appropriate volume of fresh DMSO to the vial containing the this compound powder. It is crucial to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1]

-

Dissolution: Vortex the solution thoroughly to facilitate dissolution. If necessary, gentle warming or sonication can be used to ensure the compound is fully dissolved.[4]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.[1][4]

-

Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][6][7]

Caption: Workflow for this compound stock solution preparation.

Experimental Protocols

Cell Proliferation Assay (e.g., using MTT or WST-1)

This protocol describes how to assess the effect of this compound on the proliferation of cancer cells. In studies with human gastric cancer cell lines (e.g., SGC7901, MKN-1, BGC823), effective concentrations ranged from 5 to 50 µM.[4][6]

Materials:

-

Cancer cell line of interest (e.g., SGC7901)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT or WST-1 reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Dilution: Prepare serial dilutions of this compound in complete medium from your 10 mM stock. A typical concentration range for initial screening is 0, 5, 10, 20, 30, 40, and 50 µM.

-

Important: The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.[4] Include a vehicle control (medium with 0.1% DMSO).

-

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.[4][6]

-

Viability Assessment: Add the viability reagent (e.g., 10 µL of MTT or WST-1) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration and calculate the IC₅₀ value.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | PAK | Apoptosis | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: LCH-7749944 for Gastric Cancer Cell Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCH-7749944 is a potent and selective inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is frequently overexpressed in various human cancers, including gastric cancer.[1][2] As a key regulator of cellular processes such as proliferation, cytoskeletal organization, and cell motility, PAK4 represents a promising therapeutic target for cancer treatment. This compound has been shown to effectively suppress the proliferation of human gastric cancer cells and induce apoptosis by downregulating the PAK4/c-Src/EGFR/cyclin D1 signaling pathway.[1][3] These application notes provide detailed protocols for determining the optimal concentration of this compound for inhibiting gastric cancer cells and characterizing its effects on key cellular signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in the context of gastric cancer cell inhibition.

| Parameter | Value | Cell Lines Tested | Reference |